(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a carboxymethyl-methyl-amino substituent at the 3-position and a benzyl ester group at the 1-position. Its benzyl ester moiety offers synthetic flexibility, as it can be deprotected to generate free carboxylic acids under mild conditions .
Notably, this compound has been cataloged by suppliers like CymitQuimica (Ref: 10-F080623) but is currently listed as discontinued, limiting its commercial availability . Its stereochemistry and functional group arrangement make it a valuable intermediate in drug discovery, particularly for modulating amino acid-based targets.
Properties
IUPAC Name |
2-[methyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16(10-14(18)19)13-7-8-17(9-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBRCLOUKOLGS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119694 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353995-24-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353995-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as an intermediate in the synthesis of various bioactive molecules. Its structural features allow it to serve as a building block for compounds targeting specific biological pathways.
Key Applications:
- Glycogen Phosphorylase Inhibition: Research indicates that derivatives of this compound may act as inhibitors of glycogen phosphorylase, an enzyme involved in glycogen metabolism. Inhibition of this enzyme can be beneficial in managing conditions like diabetes and obesity, where glucose regulation is crucial .
- Anti-inflammatory Agents: Some studies have suggested that pyrrolidine derivatives can modulate inflammatory pathways, potentially leading to new treatments for inflammatory bowel diseases and other related conditions .
Pharmaceutical Development
The pharmaceutical industry is keen on exploring the therapeutic potential of (R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester. Its unique properties make it a candidate for drug formulation aimed at various diseases.
Case Studies:
- Inflammatory Bowel Disease (IBD): A study highlighted the efficacy of pyrrolidine derivatives in reducing symptoms associated with IBD by targeting specific inflammatory pathways. The compound's ability to inhibit certain receptors involved in inflammation shows promise for future therapeutic applications .
- Neurological Disorders: There is ongoing research into the neuroprotective effects of pyrrolidine derivatives, which could lead to advancements in treatments for neurodegenerative diseases .
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, making it suitable for creating complex molecules.
Synthesis Applications:
- Building Block for Complex Molecules: The presence of carboxymethyl and methylamino groups enables the synthesis of more complex structures that can be tailored for specific biological activities .
- Modification and Derivatization: Researchers are exploring modifications to enhance the pharmacokinetic properties of this compound, aiming to improve its efficacy and reduce side effects when used as a drug .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in pharmaceuticals.
Safety Assessments:
Mechanism of Action
The mechanism by which ®-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
(a) Ring Size and Substituent Position
- Piperidine vs. Pyrrolidine Analogs: The compound (R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1354009-23-6) replaces the pyrrolidine ring with a six-membered piperidine ring.
- Stereochemical Variants: The (3S)-configured analog, (3S)-3-(benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1056211-06-3), demonstrates how stereochemistry impacts biological activity. Its reversed configuration may reduce compatibility with chiral active sites in enzymes like leukotriene A4 hydrolase .
(b) Ester and Protecting Group Modifications
- Methyl Ester Derivatives: (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester (EP 4 374 877 A2) replaces the benzyl ester with a methyl ester, reducing steric bulk and altering lipophilicity (logP). This modification enhances metabolic stability but may decrease cell membrane permeability .
- However, the racemic mixture complicates enantioselective applications .
Comparative Data Table
Biological Activity
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353952-71-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O4, with a molecular weight of 306.36 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with carboxymethyl and benzyl ester functional groups that contribute to its chemical reactivity and biological interactions .
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The carboxymethyl and benzyl ester groups enhance its binding affinity to various biological targets, influencing enzyme activities and metabolic pathways. For instance, it may act as an inhibitor for certain proteases or enzymes involved in metabolic regulation .
1. Enzyme Inhibition
Studies have indicated that this compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-4), an enzyme implicated in glucose metabolism and type 2 diabetes mellitus. DPP-4 inhibitors are essential for enhancing insulin secretion and reducing blood glucose levels .
Table 1: DPP-4 Inhibition Data
2. Cellular Studies
In cellular assays, the compound has shown promising results in enhancing cellular permeability and stability. For example, in HeLa cells treated with varying concentrations of the compound, significant stabilization of HIF-1α was observed, indicating potential applications in cancer research where hypoxia-inducible factors play a critical role .
Case Study 1: DPP-4 Inhibition in Diabetic Models
In a recent study involving diabetic mouse models, administration of this compound resulted in a marked decrease in blood glucose levels compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing type 2 diabetes by modulating insulin secretion through DPP-4 inhibition .
Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in tumor cells while sparing normal cells, suggesting its potential as an anticancer agent. The mechanism was attributed to its ability to modulate signaling pathways associated with cell survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
